4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Anti-inflammatory Proteinase Inhibition Triazole-3-thiol

4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 125866-62-8) is a heterocyclic building block belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold, characterized by a 3,4-dimethoxyphenyl substituent at position 5. This substitution pattern differentiates it sterically and electronically from its 3,5-dimethoxy regioisomer and mono-methoxy analogs.

Molecular Formula C10H12N4O2S
Molecular Weight 252.3 g/mol
CAS No. 125866-62-8
Cat. No. B153641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
CAS125866-62-8
Molecular FormulaC10H12N4O2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NNC(=S)N2N)OC
InChIInChI=1S/C10H12N4O2S/c1-15-7-4-3-6(5-8(7)16-2)9-12-13-10(17)14(9)11/h3-5H,11H2,1-2H3,(H,13,17)
InChIKeyUVDXESRWIPPBPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 125866-62-8): Scientific Procurement and Structural Benchmarking


4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 125866-62-8) is a heterocyclic building block belonging to the 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold, characterized by a 3,4-dimethoxyphenyl substituent at position 5 [1]. This substitution pattern differentiates it sterically and electronically from its 3,5-dimethoxy regioisomer and mono-methoxy analogs. The compound serves primarily as a synthetic intermediate for the preparation of thioether-linked derivatives with reported biological activity [2]. Its molecular formula is C10H12N4O2S, with a molecular weight of 252.30 g/mol and a computed XLogP3 of 0.8 [3].

Procurement Risks: Why 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols Are Not Interchangeable


The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold exhibits significant structure-activity dependence on the nature and position of aryl ring substituents [1]. Minor alterations—such as relocating methoxy groups from 3,4- to 3,5-positions or replacing a dimethoxy pattern with a single chloro substituent—produce measurable differences in proteolytic enzyme inhibition [2] and can determine whether a compound demonstrates antioxidant activity [3]. Therefore, generic substitution with a structurally similar but functionally untested analog risks compromising the specific proteinase inhibitory profile or synthetic utility of downstream derivatives.

Head-to-Head Quantitative Evidence: 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


Proteinase Inhibitory Activity: 3,4-Dimethoxy vs. 2,4-Dichloro and 2-Hydroxy Analogs

In a head-to-head series, the 3,4-dimethoxyphenyl analog (B11) demonstrated moderate proteinase inhibitory activity with an IC50 value under 72 µM, comparable to the 2,4-dichloro analog (B4, IC50 <72 µM) and the 2-hydroxy analog (B14, IC50 <72 µM). The mono-methoxy analogs and the unsubstituted phenyl analog showed weaker or negligible proteinase inhibition [1]. This places B11 in the middle tier of inhibitors within the series, superior to unsubstituted phenyl derivatives but not the most potent.

Anti-inflammatory Proteinase Inhibition Triazole-3-thiol

Cytotoxicity Profile: 3,4-Dimethoxy Analog vs. the Potent 2,4-Dichloro Analog

In the same study, cytotoxicity against the MCF-7 breast cancer cell line was evaluated. The 2,4-dichloro analog (B4) emerged as the most potent compound with an IC50 of 20.35 µM (cisplatin control: 12.06 µM). The 3,4-dimethoxyphenyl analog (B11) did not achieve significant cytotoxicity in this assay, with an IC50 likely exceeding 50 µM [1]. This sharp differential illustrates that the 3,4-dimethoxy pattern is not optimal for direct cytotoxic activity in this cell line.

Cytotoxicity MCF-7 Anticancer Screening

Absence of Appreciable Antioxidant Activity: Contrast with Hydroxy-Substituted Analogs

Only compounds possessing a phenolic hydroxyl group (B12-B14) demonstrated appreciable antioxidant activity in the studied models [1]. The 3,4-dimethoxyphenyl analog (B11), which lacks a free hydroxyl, did not exhibit significant radical scavenging activity. This is consistent with the established SAR that a hydrogen-donating hydroxyl group is essential for antioxidant activity in this series.

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to Analogs

The 3,4-dimethoxy substitution produces a computed XLogP3 of 0.8 for the free thiol [1]. In a study of closely related 5-substituted-4-amino-1,2,4-triazole-3-thioesters, compounds with a 3,4-dimethoxyphenyl group exhibited cLog P values in the range of 5.23 (free NH2) to 6.09 (unsubstituted), depending on the 4-amino substitution [2]. This lipophilicity is significantly higher than that of the unsubstituted phenyl analog (cLog P ~3.5-4.0) and the 4-pyridyl analog (cLog P ~1.5), which can influence membrane permeability and off-target binding.

LogP Drug-likeness Physicochemical Properties

Synthetic Utility: Thiol Group Reactivity for Downstream Derivatization

The thiol group at position 3 of the triazole ring serves as a nucleophilic handle for alkylation and acylation reactions. This compound has been explicitly used as a precursor for the synthesis of 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and their esters [1]. In contrast, the 3-thione tautomeric form of the unsubstituted phenyl analog may exhibit lower nucleophilicity due to differences in thiol-thione equilibrium, potentially affecting reaction yields [2].

Synthetic Intermediate Thioether Formation Heterocyclic Chemistry

Recommended Procurement Scenarios for 4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Evidence


Anti-Inflammatory Lead Optimization: Proteinase Inhibition Screening

Based on the moderate proteinase inhibitory activity (IC50 <72 µM) demonstrated in head-to-head comparisons [1], this compound is suitable as a scaffold for structure-activity relationship (SAR) studies targeting proteinase-driven inflammation. The 3,4-dimethoxy group offers a balance between activity and physicochemical properties, making it a practical starting point for further functionalization. Users should compare to the 2,4-dichloro analog (B4) if higher potency is the primary goal, or to the 2-hydroxy analog (B14) if antioxidant activity is also desired.

Synthesis of Thioether-Linked Triazole Derivatives

The compound has been experimentally validated as a precursor for 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids and their esters [2]. This confirmed reactivity makes it a reliable building block for generating libraries of thioether derivatives. The 3,4-dimethoxyphenyl group's electron-donating character may influence the subsequent reactivity of the thioether products, a consideration for library design.

Antimicrobial Activity Screening: Gram-Positive Bacterial Strains

While direct MIC data for this specific compound are not publicly available, closely related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols with similar lipophilicity (cLog P 5-6) have shown measurable antimicrobial activity against S. pneumoniae [3]. The 3,4-dimethoxyphenyl analog's higher lipophilicity relative to unsubstituted phenyl derivatives may enhance membrane penetration, making it a rational candidate for initial antimicrobial screening panels. However, users should request custom MIC testing from the supplier before making procurement decisions solely on this basis.

Non-Cytotoxic Scaffold for Screening in Primary Cell Models

The lack of significant cytotoxicity against MCF-7 cells (IC50 >50 µM) [1] suggests that this compound may be suitable for assays where cytotoxicity is a confounding factor, such as primary cell-based anti-inflammatory or immunomodulatory screens. The 2,4-dichloro analog (B4), by contrast, is potently cytotoxic and would be unsuitable for such applications.

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